N-(Cyanomethyl)-2-[(4-methylcyclohexyl)-(oxolan-2-ylmethyl)amino]acetamide
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Overview
Description
N-(Cyanomethyl)-2-[(4-methylcyclohexyl)-(oxolan-2-ylmethyl)amino]acetamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a cyanomethyl group, a cyclohexyl ring, and an oxolane ring, making it structurally unique and versatile.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyanomethyl)-2-[(4-methylcyclohexyl)-(oxolan-2-ylmethyl)amino]acetamide typically involves multiple steps:
Formation of the Cyanomethyl Group: This can be achieved through the reaction of a suitable precursor with cyanide ions under controlled conditions.
Cyclohexyl Ring Introduction: The 4-methylcyclohexyl group can be introduced via a Friedel-Crafts alkylation reaction, using a cyclohexyl derivative and an alkylating agent.
Oxolane Ring Formation: The oxolane ring is often synthesized through a ring-closing reaction involving a diol precursor.
Final Coupling: The final step involves coupling the cyanomethyl group with the cyclohexyl and oxolane intermediates, typically using amide bond formation techniques.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(Cyanomethyl)-2-[(4-methylcyclohexyl)-(oxolan-2-ylmethyl)amino]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., Cl₂, Br₂) or nucleophiles (e.g., NaOH, NH₃) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Industrial Applications: The compound’s reactivity and stability make it suitable for use in industrial processes, such as the synthesis of advanced materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which N-(Cyanomethyl)-2-[(4-methylcyclohexyl)-(oxolan-2-ylmethyl)amino]acetamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The cyanomethyl group can participate in hydrogen bonding or electrostatic interactions, while the cyclohexyl and oxolane rings provide structural stability and specificity. These interactions can modulate the activity of the target molecules, leading to various biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
- N-(Cyanomethyl)-2-[(4-methylcyclohexyl)-(oxolan-2-ylmethyl)amino]acetamide
- N-(Cyanomethyl)-2-[(4-ethylcyclohexyl)-(oxolan-2-ylmethyl)amino]acetamide
- N-(Cyanomethyl)-2-[(4-methylcyclohexyl)-(tetrahydrofuran-2-ylmethyl)amino]acetamide
Uniqueness
This compound is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interaction profiles, making it valuable for specific applications in research and industry.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
N-(cyanomethyl)-2-[(4-methylcyclohexyl)-(oxolan-2-ylmethyl)amino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3O2/c1-13-4-6-14(7-5-13)19(11-15-3-2-10-21-15)12-16(20)18-9-8-17/h13-15H,2-7,9-12H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLSMQOCEHCXUGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N(CC2CCCO2)CC(=O)NCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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